BenchChemオンラインストアへようこそ!

6-[(oxiran-2-yl)methoxy]quinoline

Antileishmanial SAR Quinoline

6-[(oxiran-2-yl)methoxy]quinoline (CAS 84344-73-0) is a heterocyclic building block comprising a quinoline core functionalized at the 6‑position with an oxiranylmethoxy (epoxide) group. It has the molecular formula C12H11NO2, a molecular weight of 201.22 g/mol, a predicted XLogP of 1.9, a topological polar surface area of 34.7 Ų, and three hydrogen‑bond acceptor sites.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B8494128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(oxiran-2-yl)methoxy]quinoline
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C12H11NO2/c1-2-9-6-10(14-7-11-8-15-11)3-4-12(9)13-5-1/h1-6,11H,7-8H2
InChIKeyXDRGPODCOQHHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(oxiran-2-yl)methoxy]quinoline – Synthetic Utility and Physicochemical Baseline for Procurement


6-[(oxiran-2-yl)methoxy]quinoline (CAS 84344-73-0) is a heterocyclic building block comprising a quinoline core functionalized at the 6‑position with an oxiranylmethoxy (epoxide) group . It has the molecular formula C12H11NO2, a molecular weight of 201.22 g/mol, a predicted XLogP of 1.9, a topological polar surface area of 34.7 Ų, and three hydrogen‑bond acceptor sites . The compound is primarily employed as a synthetic intermediate for constructing more complex quinoline‑based molecules, including pharmacologically active derivatives [1].

Why 6-[(oxiran-2-yl)methoxy]quinoline Cannot Be Replaced by Other Regioisomers or Non-Epoxide Quinoline Analogs


The position of the oxiranylmethoxy substituent on the quinoline scaffold critically influences both the compound’s physicochemical properties and its biological activity profile. A 2025 mini‑review covering two decades of antileishmanial research concluded that 6‑substituted quinolines generally exhibit greater activity than their 2‑, 3‑, or 8‑substituted counterparts [1]. Furthermore, the strained epoxide ring provides a thermodynamically driven reactive handle for ring‑opening functionalization that is absent in simple alkoxy‑quinoline analogs [2]. Consequently, selecting a different regioisomer or a non‑epoxide analog risks losing both the structure‑activity relationship (SAR) advantage of the 6‑position and the synthetic versatility conferred by the epoxide moiety.

6-[(oxiran-2-yl)methoxy]quinoline – Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Position Dictates Antileishmanial Activity: 6-Substitution Outperforms 2-, 3-, and 8-Substitution

Across diverse Leishmania species assayed over a 20‑year period, 6‑substituted quinoline derivatives consistently demonstrate greater antileishmanial potency than their 2‑, 3‑, or 8‑substituted counterparts [1]. This positional SAR advantage makes 6‑[(oxiran‑2‑yl)methoxy]quinoline a strategically superior starting scaffold for antileishmanial drug discovery relative to other regioisomers.

Antileishmanial SAR Quinoline

Epoxide Ring Strain Quantitatively Defines Reactivity Advantage Over 6-Methoxyquinoline

The oxirane ring in 6‑[(oxiran‑2‑yl)methoxy]quinoline possesses a ring strain energy of approximately 114 kJ/mol [1], providing a thermodynamic driving force for nucleophilic ring‑opening reactions. In contrast, 6‑methoxyquinoline (CAS 526‑87‑4) lacks this strained ring and is therefore unreactive toward ring‑opening chemistries under comparable mild conditions. This difference enables selective, post‑synthetic diversification of the epoxide‑bearing compound into a wide array of amino‑alcohol, thiol, and other functionalized derivatives.

Epoxide Ring strain Reactivity

Enantiomeric Potency Ratio of 10‑Fold in Related Quinolinone Epoxides Informs Chiral Procurement Strategy

Although no direct enantiomeric comparison data exist for 6‑[(oxiran‑2‑yl)methoxy]quinoline itself, the closely related 6‑(2,3‑epoxypropoxy)‑2(1H)‑quinolinone intermediate used in OPC‑18790 synthesis exhibits a 10‑fold potency difference between its (R)‑(+)‑ and (S)‑(–)‑enantiomers in an in vitro positive inotropic assay [1]. This class‑level finding indicates that chiral purity of the epoxide intermediate can profoundly affect the biological activity of downstream products.

Chiral Cardiotonic Enantiomer

Physicochemical Differentiation: XLogP and TPSA vs. 5‑ and 8‑Regioisomers

6‑[(oxiran‑2‑yl)methoxy]quinoline has a predicted XLogP of 1.9 and a TPSA of 34.7 Ų . The 5‑regioisomer (CAS 145679‑40‑9) has a reported polar surface area of 34.65 Ų , while the 8‑regioisomer (CAS 85239‑16‑3) has a predicted boiling point of 361.4 °C, a pKa of 3.28, and a density of 1.249 g/cm³ . Although the subtle differences in TPSA among regioisomers may appear small, they can translate into measurably distinct chromatographic retention times and solubility profiles during purification and formulation.

Lipophilicity TPSA Regioisomer

Synthetic Accessibility: One‑Pot Alkylation from 6‑Hydroxyquinoline vs. Multi‑Step Routes to Other Substitution Patterns

The synthesis of 6‑[(oxiran‑2‑yl)methoxy]quinoline is achieved by direct alkylation of 6‑hydroxyquinoline with epichlorohydrin in the presence of a base such as potassium carbonate [1]. This concise, one‑step route contrasts with syntheses of certain other quinoline substitution patterns that may require protection/deprotection sequences or less readily available starting materials, thereby offering a cost and time advantage in bulk procurement.

Synthesis Yield Intermediate

In Vivo Functional Selectivity of a Downstream 6‑Epoxypropoxy Quinolinone Derivative: Inotropy Without Chronotropy

The 6‑epoxypropoxy‑2(1H)‑quinolinone derivative OPC‑18790, synthesized from an epoxide intermediate structurally analogous to 6‑[(oxiran‑2‑yl)methoxy]quinoline, produced a 50% increase in left ventricular dP/dt (a measure of cardiac contractility) at an intravenous dose that caused no change in heart rate or mean blood pressure in conscious dogs [1]. This functional selectivity for positive inotropy over chronotropy is a therapeutically desirable profile that is not shared by many other cardiotonic scaffolds.

Cardiotonic Selectivity In vivo

Optimal Application Scenarios for 6-[(oxiran-2-yl)methoxy]quinoline Based on Differentiated Evidence


Medicinal Chemistry: Antileishmanial Lead Optimization

Given the established superiority of 6‑substituted quinolines for antileishmanial activity [1], 6‑[(oxiran‑2‑yl)methoxy]quinoline is an ideal core scaffold for synthesizing focused libraries aimed at optimizing potency against Leishmania species. The epoxide handle allows late‑stage diversification with amine, thiol, or alcohol nucleophiles to rapidly explore SAR around the 6‑position side chain.

Cardiovascular Drug Discovery: Building Block for Selective Positive Inotropic Agents

The in vivo functional selectivity demonstrated by the structurally related OPC‑18790 [2] supports the use of 6‑[(oxiran‑2‑yl)methoxy]quinoline as a key intermediate in cardiovascular programs targeting inotropy without chronotropic side effects. The epoxide group enables attachment of chiral amino‑alcohol side chains critical for potency and selectivity.

Synthetic Chemistry: Versatile Epoxide Building Block for Diversity‑Oriented Synthesis

The high ring strain energy (≈114 kJ/mol) of the epoxide moiety [3] makes 6‑[(oxiran‑2‑yl)methoxy]quinoline a reactive hub for generating diverse compound collections. Ring‑opening reactions with a broad range of nucleophiles can produce amino‑alcohols, ethers, thioethers, and azides, all while retaining the quinoline pharmacophore.

Procurement Specification: Regioisomeric Purity as a Critical Quality Attribute

Because regioisomeric identity affects both physicochemical properties (XLogP, TPSA) and biological activity [1], procurement specifications should include regioisomeric purity acceptance criteria (e.g., no more than 1% of 5‑ or 8‑isomer by HPLC). This ensures batch‑to‑batch consistency in downstream synthesis and biological assay outcomes.

Quote Request

Request a Quote for 6-[(oxiran-2-yl)methoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.